molecular formula C9H5BrO2 B1528966 3-Bromo-benzofuran-5-carbaldehyde CAS No. 578028-25-8

3-Bromo-benzofuran-5-carbaldehyde

Cat. No. B1528966
M. Wt: 225.04 g/mol
InChI Key: PWQOMNPTXJBYIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-benzofuran-5-carbaldehyde is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular formula of 3-Bromo-benzofuran-5-carbaldehyde is C9H5BrO2 . The InChI code is 1S/C9H5BrO2/c10-8-5-12-9-2-1-6 (4-11)3-7 (8)9/h1-5H .

Scientific Research Applications

    Anticancer Activity

    • Field : Medical and Pharmaceutical Research
    • Application : Benzofuran derivatives have shown significant anticancer activities . For instance, some substituted benzofurans have demonstrated dramatic anticancer activities .
    • Method : The specific methods of application or experimental procedures were not detailed in the sources. However, it involves testing the compounds on different types of cancer cells .
    • Results : Compound 36, a benzofuran derivative, was found to have significant cell growth inhibitory effects on various types of cancer cells .

    Antimicrobial Activity

    • Field : Medical and Pharmaceutical Research
    • Application : Benzofuran and its derivatives have been found to be suitable structures for developing new therapeutic agents against deadly microbes .
    • Method : The specific methods of application or experimental procedures were not detailed in the sources. However, it involves testing the compounds on various microbes .
    • Results : 3-Methanone-6-substituted-benzofuran derivatives were synthesized and evaluated for their in vitro antibacterial activities against E. coli, S. aureus, Methicillin-resistant Staphylococcus aureus (MRSA), B. subtilis, and P. aeruginosa .

    Total Synthesis of Natural Products

    • Field : Organic Chemistry
    • Application : Benzofuran rings are found in many natural products. The total synthesis of these natural products has attracted much attention from synthetic organic chemists .
    • Method : One pathway starts from commercially available 5-bromo-2-hydroxy-3-methoxybenzaldehyde. The key transformation in the synthesis is the Stille coupling reaction of benzofuranyl bromide with stannanyl compounds .
    • Results : This synthetic strategy can be modified to give access to a variety of different ailanthoidol analogues .

    Anti-Hepatitis C Virus Activity

    • Field : Medical and Pharmaceutical Research
    • Application : A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
    • Method : The specific methods of application or experimental procedures were not detailed in the sources. However, it involves testing the compounds on the Hepatitis C virus .
    • Results : The novel macrocyclic benzofuran compound showed promising results against the Hepatitis C virus .

    Antifungal Activity

    • Field : Medical and Pharmaceutical Research
    • Application : Benzofuran derivatives exhibit significant antifungal activity .
    • Method : The specific methods of application or experimental procedures were not detailed in the sources. However, it involves testing the compounds on various fungi .
    • Results : The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antifungal activity .

    Anticonvulsant Activity

    • Field : Medical and Pharmaceutical Research
    • Application : Benzofuran derivatives have shown anticonvulsant activity .
    • Method : The specific methods of application or experimental procedures were not detailed in the sources. However, it involves testing the compounds on models of convulsion .
    • Results : The results were not detailed in the sources. However, benzofuran derivatives have shown promising results in anticonvulsant activity .

Future Directions

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

properties

IUPAC Name

3-bromo-1-benzofuran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQOMNPTXJBYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)C(=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726783
Record name 3-Bromo-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-benzofuran-5-carbaldehyde

CAS RN

578028-25-8
Record name 3-Bromo-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,3-dibromo-2,3-dihydro-1-benzofuran-5-carbaldehyde (10 g) in dry ethanol (25 mL) was added a solution of KOH in dry ethanol (14 mL) and refluxed at 70° C. for 2 h. The reaction mixture was cooled, diluted with water and extracted with EtOAc (3×50 mL). The organic layer was washed with water, brine and dried. The solvent was removed under vacuum and the residue was purified by flash chromatography (PetEther/EtOAc 99.5/0.5) to give the title compound as a pale yellow solid (3.3 g, 45%). 1H NMR (DMSO-d6, 300 MHz) δ 10.12 (s, 1H), 8.47 (s, 1H), 8.14 (d, 1H, J=1.5 Hz), 7.97 (dd, 1H, J=8.6, 1.5 Hz), 7.87 (d, 1H, J=8.6 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-benzofuran-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-benzofuran-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
3-Bromo-benzofuran-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3-Bromo-benzofuran-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3-Bromo-benzofuran-5-carbaldehyde
Reactant of Route 6
3-Bromo-benzofuran-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.